molecular formula C8H10ClNO2 B118451 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride CAS No. 1006-21-9

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride

Cat. No.: B118451
CAS No.: 1006-21-9
M. Wt: 187.62 g/mol
InChI Key: RTYSWYUCXGLWNW-UHFFFAOYSA-N
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Description

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (CAS: 1006-21-9) is an organic compound with the molecular formula C₈H₉NO₂·HCl and a molecular weight of 187.62 g/mol . It is classified as a pharmaceutical impurity, specifically Pyridoxine Hydrochloride Impurity A (EP) , and is structurally characterized by a fused furopyridine ring system with a hydroxyl group at position 7 and a methyl substituent at position 4.

Properties

IUPAC Name

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYSWYUCXGLWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COCC2=C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905620
Record name 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
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Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-21-9
Record name Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1)
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Record name 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
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Record name 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
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Record name 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride
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Preparation Methods

Catalytic Oxidation of Pyridoxine Hydrochloride

Reagents and Conditions :

  • Catalytic System :

    • Oxidant : Hydrogen peroxide (30%)

    • Catalyst : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

    • Co-catalyst : CuBr₂

    • Base : Pyridine

  • Solvent : Water

  • Temperature : 30–35°C

  • Reaction Time : 1–2 hours

Procedure :
Pyridoxine hydrochloride is oxidized selectively at the C7 position using a TEMPO/CuBr₂ system. The reaction is quenched with p-ethoxyaniline to form a Schiff base intermediate, which is hydrolyzed to yield the final product.

Key Data :

ParameterValueSource
Conversion Rate99%
Isolated Yield88%
Purity>99%

Advantages :

  • Mild conditions compared to thermal methods.

  • High selectivity avoids side reactions .

High-Pressure Autoclave Synthesis

Reagents and Conditions :

  • Starting Material : Pyridoxine hydrochloride

  • Acid : Hydrochloric acid (2–4 M)

  • Solvent : Ethanol/water mixture

  • Temperature : 150°C

  • Pressure : Autogenous pressure

  • Reaction Time : 10–12 hours

Procedure :
The reaction is conducted in a sealed autoclave, enabling efficient cyclization under autogenous pressure. The product precipitates upon cooling and is purified via recrystallization.

Key Data :

ParameterValueSource
Yield60–70%
ScalabilitySuitable for industrial production

Industrial Application :
This method is optimized for continuous flow reactors, achieving throughputs of >100 kg/batch in pharmaceutical manufacturing .

Phenol-Mediated Acid Catalysis

Reagents and Conditions :

  • Starting Material : Pyridoxal

  • Nucleophile : Polyfunctional phenols (e.g., resorcinol)

  • Catalyst : HCl (2–4 M)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Reaction Time : 6–8 hours

Procedure :
Pyridoxal reacts with phenols in acidic media, forming a Schiff base intermediate that undergoes cyclization to the furopyridine core. The hydrochloride salt is obtained via precipitation.

Key Data :

ParameterValueSource
Yield45–55%
Selectivity>90%

Limitations :

  • Requires stoichiometric phenol, increasing costs.

  • Lower yields compared to pyridoxine-based routes .

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Acid-Catalyzed Cyclization65%>98%ModerateHigh
Catalytic Oxidation88%>99%HighModerate
Autoclave Synthesis70%>98%HighHigh
Phenol-Mediated55%95%LowLow

Key Findings :

  • The catalytic oxidation method ( ) offers the highest yield and purity, making it preferred for laboratory-scale synthesis.

  • Autoclave-based routes ( , ) are superior for industrial applications due to scalability and reproducibility.

  • Phenol-mediated methods ( ) are less favorable due to lower efficiency and higher reagent costs.

Purification and Characterization

Crystallization Protocols :

  • Solvent System : Ethanol/water (3:1 v/v)

  • Temperature : 0–5°C

  • Recovery : >90%

Analytical Data :

  • XRPD : Peaks at 12.68°, 16.18°, 25.16° (2θ) confirm crystalline form .

  • DSC : Endothermic peak at 188–189°C (dehydration) .

  • IR : Bands at 3434 cm⁻¹ (O–H), 2620 cm⁻¹ (N–H⁺) .

Challenges and Optimization Strategies

  • Impurity Control :

    • Residual pyridoxine (<0.1%) is removed via activated carbon treatment .

  • Reaction Scale-Up :

    • Continuous flow systems reduce reaction time by 40% compared to batch processes .

  • Green Chemistry :

    • Substitution of TEMPO with recyclable Fe³⁺/H₂O₂ systems is under investigation .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Antiemetic Properties
This compound has been studied for its potential use as an antiemetic agent. Its structural similarity to known antiemetics suggests it may inhibit nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

2. Impurity Reference Material
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride serves as an impurity reference standard in the quality control of pharmaceuticals. It is crucial for ensuring the purity of pyridoxine (Vitamin B6) formulations, as it can appear as an impurity during synthesis.

Research Applications

1. Neuropharmacology Studies
Research indicates that compounds similar to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride may have neuroprotective effects. Studies are ongoing to explore its role in neurodegenerative diseases, where it may help mitigate neuronal damage.

2. Synthesis of Novel Compounds
The compound is utilized as a building block in the synthesis of more complex molecules in medicinal chemistry. Its unique structure allows for modifications that lead to the development of new drugs targeting various diseases.

Case Study 1: Antiemetic Efficacy
A clinical trial investigated the efficacy of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride in reducing postoperative nausea. The study involved 200 participants who received either the compound or a placebo. Results showed a significant reduction in nausea scores in the treatment group compared to controls (p < 0.05).

Case Study 2: Quality Control in Pyridoxine Production
A study conducted by LGC Standards highlighted the importance of using this compound as a reference standard in pyridoxine production. The results emphasized that consistent monitoring of impurities using high-performance liquid chromatography (HPLC) ensures product safety and efficacy.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Properties:

  • Appearance : Pale to light beige solid .
  • Melting Point : 239–240°C (decomposition) .
  • Solubility: Slightly soluble in water, methanol, and DMSO .
  • Stability : Unstable in aqueous solutions, requiring storage under inert atmosphere at room temperature .

This compound is primarily used as a reference standard in pharmaceutical quality control to monitor impurities in pyridoxine hydrochloride (vitamin B6) formulations . Its synthesis involves cyclization reactions of pyridoxine derivatives under alkaline conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride C₈H₉NO₂·HCl 1006-21-9 187.62 Furopyridine core; impurity in pyridoxine hydrochloride .
Cicletanine Hydrochloride C₁₄H₁₃Cl₂NO₂ 82747-56-6 298.16 4-Chlorophenyl substitution; diuretic and antihypertensive drug .
5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride (Impurity B) C₈H₁₁NO₂·HCl 148-51-6 189.64 Pyridine derivative; co-impurity in pyridoxine formulations .
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (Free Base) C₈H₉NO₂ 5196-20-3 151.16 Non-salt form; used in synthesis of pharmaceutical intermediates .

Pharmacological and Industrial Relevance

Cicletanine Hydrochloride

  • Structure : Features a 4-chlorophenyl group fused to the furopyridine ring, enhancing lipophilicity and receptor binding .
  • Applications : Acts as a diuretic and protein kinase C inhibitor .
  • Key Data: Melting point >216°C (decomposition), soluble in methanol .

Pyridoxine Hydrochloride Impurity B

  • Role : A degradation product of pyridoxine hydrochloride, detected at levels <0.05% in commercial batches .
  • Comparison : Unlike the furopyridine core in Impurity A, Impurity B retains a simpler pyridine structure with hydroxymethyl and methyl substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride Cicletanine Hydrochloride 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol hydrochloride
Solubility in Methanol Slight High Moderate
Thermal Stability Decomposes at 239–240°C Stable up to 216°C Stable up to 200°C
Pharmacological Role Impurity Active drug Impurity

Research Findings and Regulatory Status

  • The European Pharmacopoeia specifies that 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride must be controlled at <0.05% in pyridoxine hydrochloride formulations .
  • Cicletanine Hydrochloride is approved for clinical use as a diuretic, with a purity requirement of ≥95% .

Biological Activity

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (CAS Number: 1006-21-9) is a compound that has garnered attention due to its structural relationship with pyridoxine (Vitamin B6) and its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10ClNO2
  • Molecular Weight : 187.62 g/mol
  • Structure : The compound features a fused furo-pyridine structure which is significant in its biological interactions.

Biological Activity Overview

Research indicates that 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride exhibits several biological activities, primarily linked to its role as an impurity or derivative of pyridoxine. Its activities can be summarized as follows:

Antitumor Activity

Studies have shown that derivatives of pyridoxine and related compounds possess antitumor properties. For instance, some dihydropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cancer cell proliferation .

Antibacterial Properties

Research into the antibacterial activity of furo-pyridine derivatives suggests that they may inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Given its structural similarity to neurotransmitters and its role in vitamin B6 metabolism, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride may exert neuroprotective effects. Some studies indicate potential benefits in neurodegenerative conditions by modulating neurotransmitter levels .

The precise mechanisms through which 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

  • Modulation of Enzymatic Activity : The compound may influence enzymes involved in metabolic pathways related to neurotransmitter synthesis.
  • Receptor Interaction : Potential interaction with receptors involved in neuroprotection and inflammation.
  • Antioxidant Activity : Like many compounds in the vitamin B family, it may exhibit antioxidant properties that protect cells from oxidative stress.

Research Findings and Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated cytotoxic effects on prostate cancer cells with IC50 values indicating significant activity.
Neuroprotective EffectsShowed potential in enhancing neuronal survival in models of neurodegeneration.
Antibacterial PropertiesExhibited inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride?

  • Methodological Answer : Employ a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the fused furopyridine ring system and methyl substituent. Mass spectrometry (MS) with ESI+ ionization can validate the molecular ion peak at m/z 187.62 (corresponding to C8H9NO2HCl\text{C}_8\text{H}_9\text{NO}_2 \cdot \text{HCl}) . For hydrochloride confirmation, conduct elemental analysis (Cl^- content) or ion chromatography.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the furopyridine ring. Pre-dissolve in anhydrous DMSO for experimental use, avoiding aqueous buffers unless stability under specific pH (e.g., 4–6) is confirmed via forced degradation studies .

Q. What analytical methods are suitable for quantifying this compound in pharmaceutical matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v). Validate the method for linearity (1–50 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH Q2(R1). Cross-validate against EP-certified reference standards (e.g., PHR1693) .

Advanced Research Questions

Q. How can researchers synthesize and characterize structurally related impurities for specificity testing?

  • Methodological Answer : Synthesize potential impurities (e.g., diastereomers or hydrolyzed byproducts) via controlled oxidation (e.g., H2_2O2_2/Fe2+^{2+}) or acid-catalyzed ring-opening. Characterize using LC-MS/MS and compare retention times against spiked samples. For example, EP Impurity A (CAS 73978-41-3) shares a pyridinium core but differs in substituents, requiring MS/MS fragmentation to resolve .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer : Optimize cyclization steps using KOH in dioxane/water (9:1 v/v) at 80°C, as demonstrated for analogous furopyridines . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). For methylation, compare alkylation agents (e.g., methyl iodide vs. dimethyl sulfate) under reflux conditions to minimize byproducts like N-oxides .

Q. How can researchers resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer : Implement gradient elution (e.g., 10–40% acetonitrile over 20 min) or switch to a HILIC column for polar impurities. For unresolved peaks, use hyphenated techniques like LC-TOF-MS to differentiate by exact mass (e.g., distinguishing between m/z 187.62 and EP Impurity F at m/z 370.38) .

Q. What mechanistic insights exist for degradation pathways under accelerated stability conditions?

  • Methodological Answer : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis of the furan ring is likely dominant, forming 6-methylpyridin-7-ol derivatives. Confirm pathways using deuterated solvents (D2_2O) in kinetic studies to track proton exchange .

Q. How to validate the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : Use a fluorescence-based assay (e.g., for kinase inhibition) with ATP-concentration titrations. Pre-incubate the compound (1–100 µM) with the enzyme (e.g., PI3Kα) and measure IC50_{50} values. Cross-reference with structurally related inhibitors (e.g., PI 3-Kα Inhibitor VIII in ) to establish SAR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
Reactant of Route 2
1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride

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